1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers
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Overview
Description
1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, a mixture of diastereomers, is a compound characterized by its unique bicyclic structure.
Preparation Methods
The synthesis of 1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. Industrial production methods often utilize the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones to cleave a C–C bond, followed by further functionalization to introduce the amine group .
Chemical Reactions Analysis
1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified under suitable conditions
Common reagents used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents depending on the desired transformation . Major products formed from these reactions include arylated derivatives and other functionalized bicyclic compounds .
Scientific Research Applications
1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine exerts its effects involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development . The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar compounds to 1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine include other oxabicycloheptane derivatives such as:
7-oxabicyclo[2.2.1]heptane: Known for its use in polymer production and as a building block in organic synthesis.
2-oxabicyclo[2.2.1]heptane derivatives: These compounds share similar reactivity and applications but differ in their specific functional groups and stereochemistry.
The uniqueness of 1-{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine lies in its amine functionality, which provides additional reactivity and potential for biological interactions .
Properties
CAS No. |
2168320-57-6 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
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